L-Alpha-phosphatidylethanolamine,beta-oleoyl-gamma-palmitoyl
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Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine is a glycerophospholipid, a type of phospholipid that contains a glycerol backbone. This compound is an essential component of cell membranes, particularly in eukaryotic cells. It plays a crucial role in maintaining the structural integrity and functionality of cellular membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with palmitic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol with ethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine often involves enzymatic methods. Enzymes such as phospholipase D are used to catalyze the transphosphatidylation of phosphatidylcholine with ethanolamine, resulting in the formation of the desired phosphoethanolamine .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The unsaturated oleic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the release of fatty acids and glycerophosphoethanolamine.
Substitution: The phosphate group can participate in substitution reactions, such as the exchange of ethanolamine with other amines.
Common Reagents and Conditions:
Hydrolysis: Enzymes like phospholipase A2 or phospholipase D are commonly used for hydrolysis reactions.
Substitution: Substitution reactions often involve the use of nucleophiles like amines in the presence of catalysts.
Major Products:
Oxidation: Hydroperoxides and aldehydes.
Hydrolysis: Fatty acids (palmitic acid and oleic acid) and glycerophosphoethanolamine.
Substitution: Various phosphoethanolamine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lipid bilayers and membrane dynamics.
Biology: It plays a role in the study of membrane proteins and their interactions with lipids.
Medicine: It is used in the development of liposomal drug delivery systems and as a component of artificial lung surfactants.
Mechanism of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine exerts its effects primarily through its role in cell membranes. It contributes to membrane fluidity and stability, influencing the function of membrane-bound proteins and receptors. The compound can also participate in signaling pathways by serving as a precursor for bioactive lipids such as phosphatidic acid and diacylglycerol .
Comparison with Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar in structure but contains choline instead of ethanolamine.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Contains two oleic acid moieties instead of one palmitic acid and one oleic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Contains two palmitic acid moieties instead of one palmitic acid and one oleic acid.
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific combination of fatty acids, which imparts distinct biophysical properties to membranes. The presence of both saturated (palmitic acid) and unsaturated (oleic acid) fatty acids allows for a balance between membrane rigidity and fluidity, making it an ideal component for various biological and industrial applications .
Properties
Molecular Formula |
C39H76NO8P |
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Molecular Weight |
718.0 g/mol |
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1 |
InChI Key |
FHQVHHIBKUMWTI-JPPWSRCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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